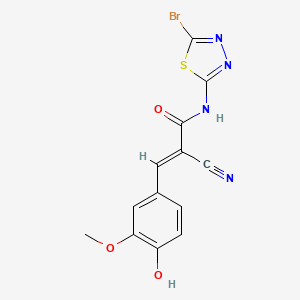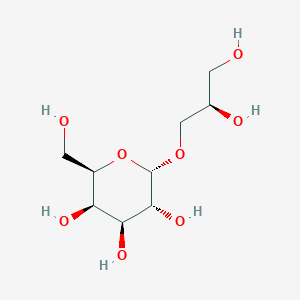
D-Isofloridoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Isofloridoside is synthesized through the condensation reaction of glycerol-3-phosphate and uridine diphosphate galactose . The reaction is catalyzed by specific enzymes, such as trehalose-6-phosphate synthase . The synthesis involves the formation of floridoside phosphate, which is subsequently dephosphorylated to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from marine red algae, particularly Laurencia undulata . The extraction process includes harvesting the algae, followed by solvent extraction and purification to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Isofloridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: D-Isofloridoside is used as a precursor in the synthesis of various bioactive polysaccharides .
Biology: In biological research, this compound is studied for its role in osmotic acclimation and stress response in red algae .
Medicine: this compound has shown potential in protecting human hepatoma cells from alcohol-induced oxidative stress . It also exhibits antiangiogenic properties, making it a candidate for cancer research .
Industry: The compound is explored for its use in functional foods due to its antioxidant properties .
Mécanisme D'action
D-Isofloridoside exerts its effects by reducing intracellular reactive oxygen species and inhibiting oxidative stress and apoptotic processes . It binds to proteins such as superoxide dismutase, glutathione, and B-cell lymphoma-2, thereby modulating their activity . Additionally, it regulates the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, influencing angiogenesis .
Comparaison Avec Des Composés Similaires
Floridoside: An isomer of D-Isofloridoside, also derived from red algae.
L-Isofloridoside: Another isomer with similar properties.
Trehalose: A disaccharide with similar stress response functions.
Uniqueness: this compound is unique due to its specific binding to proteins involved in oxidative stress and its significant antiangiogenic properties . Unlike its isomers, it has shown distinct effects in reducing alcohol-induced cytotoxicity in human hepatoma cells .
Propriétés
Formule moléculaire |
C9H18O8 |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |
Clé InChI |
NHJUPBDCSOGIKX-XIBIAKPJSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


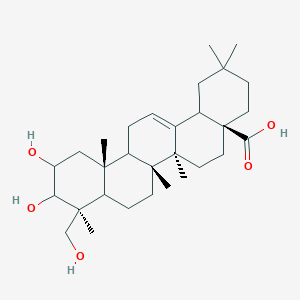
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
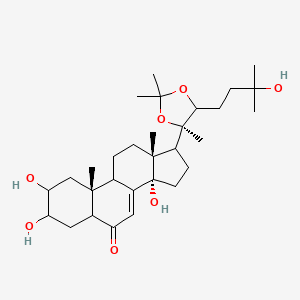
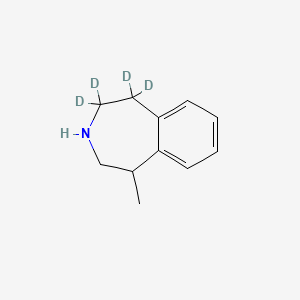
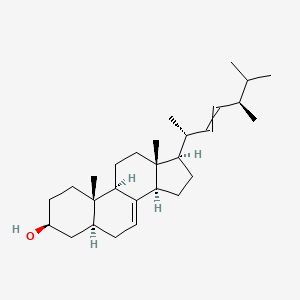
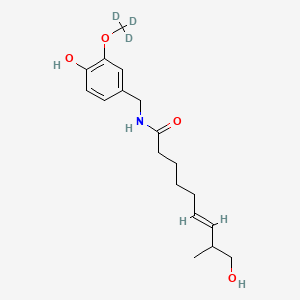
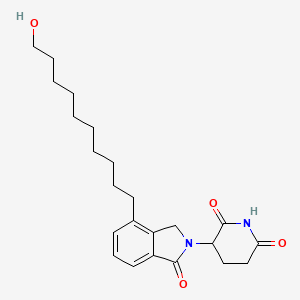

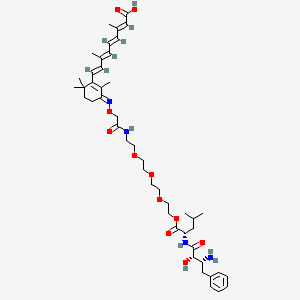
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)
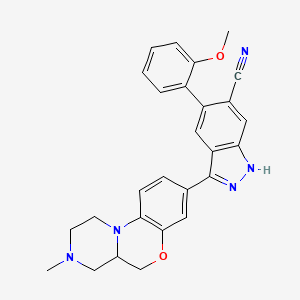
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
